Tropanserin

Übersicht

Beschreibung

Tropanserin ist eine chemische Verbindung, die für ihre potente und selektive antagonistische Aktivität am 5-Hydroxytryptamin-3-Rezeptor bekannt ist. Es wurde in den 1980er Jahren in klinischen Studien zur Behandlung von Migräne untersucht, wurde aber nie vermarktet .

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

Tropanserin was initially studied in the 1980s for its efficacy in treating migraines. Clinical trials indicated that it could reduce the frequency and severity of migraine attacks. However, due to various factors, including market competition and safety profiles, it was never commercialized for this purpose .

Gastrointestinal Disorders

As a 5-HT3 receptor antagonist, this compound may have applications in managing gastrointestinal disorders such as nausea and vomiting. These conditions often arise from chemotherapy or postoperative recovery. The mechanism of action involves blocking serotonin receptors that trigger these symptoms, which positions this compound as a potential candidate for further research in this area.

Neurological Research

This compound's role as a selective antagonist at the 5-HT3 receptor opens doors for its application in neurological research. Studies have suggested that alterations in serotonin signaling can contribute to various neurological disorders. Investigating this compound's effects on serotonin pathways may provide insights into treatments for conditions like anxiety, depression, and schizophrenia .

Cancer Research

While not directly used as an anticancer agent, this compound's pharmacological profile could be beneficial in cancer research. The modulation of serotonin receptors has been implicated in cancer cell proliferation and metastasis. Therefore, exploring this compound's effects on tumor biology might yield valuable data regarding its potential indirect effects on cancer treatment strategies .

Clinical Trials Overview

A summary of notable clinical trials involving this compound is presented below:

Research Insights

Recent studies have highlighted the importance of serotonin receptors in various physiological processes. For instance:

- A study indicated that 5-HT3 antagonists could play a role in modulating pain pathways, suggesting potential applications for this compound beyond traditional uses .

- Another investigation revealed that compounds targeting serotonin receptors might influence tumor microenvironments, indicating a possible indirect role for this compound in cancer therapy .

Wirkmechanismus

Target of Action

Tropanserin, also known as MDL-72,422, is a drug that acts as a potent and selective antagonist of the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, playing a crucial role in the regulation of various neurological and biological processes.

Mode of Action

As a 5-HT3 receptor antagonist, this compound binds to these receptors and inhibits their activity . This inhibition prevents the action of serotonin, a neurotransmitter that can trigger various physiological responses, including those related to mood and perception.

Biochemische Analyse

Biochemical Properties

Tropanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It primarily acts as an antagonist to the 5-hydroxytryptamine 3 receptor, a type of serotonin receptor. This interaction inhibits the receptor’s activity, which can influence various physiological processes. This compound’s interaction with the 5-hydroxytryptamine 3 receptor is characterized by its high affinity and selectivity, making it a valuable tool in studying serotonin-related pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. By antagonizing the 5-hydroxytryptamine 3 receptor, it can modulate cell signaling pathways, particularly those involving serotonin. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound’s inhibition of the 5-hydroxytryptamine 3 receptor can reduce the excitatory effects of serotonin, potentially impacting neurotransmission and neuronal activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-hydroxytryptamine 3 receptor, preventing serotonin from activating the receptor. This inhibition can lead to a decrease in the downstream signaling pathways that are typically activated by serotonin. This compound’s high affinity for the 5-hydroxytryptamine 3 receptor ensures that it effectively competes with serotonin, thereby exerting its antagonistic effects. Additionally, this compound may influence other molecular targets, although its primary action is through the 5-hydroxytryptamine 3 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity can diminish with prolonged exposure. This degradation can impact its long-term effects on cellular function. In vitro studies have demonstrated that this compound’s inhibitory effects on the 5-hydroxytryptamine 3 receptor can persist for several hours, but the compound may degrade over time, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the 5-hydroxytryptamine 3 receptor without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including disruptions in normal cellular function and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. These metabolic processes can affect this compound’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, impacting its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes and interact with intracellular targets. Transporters and binding proteins may facilitate this compound’s movement within the body, influencing its localization and accumulation. The compound’s distribution is critical for its therapeutic effects, as it needs to reach specific receptors to exert its action .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is primarily localized in areas where the 5-hydroxytryptamine 3 receptor is abundant, such as neuronal synapses. This localization allows this compound to effectively inhibit serotonin signaling at these sites. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .

Vorbereitungsmethoden

Tropanserin kann durch die Reaktion von Tropin mit 3,5-Dimethylbenzoylchlorid synthetisiert werden . Die Reaktion beinhaltet die Bildung einer Esterbindung zwischen dem Tropin und dem Benzoylchlorid, was zum Endprodukt this compound führt. Die Reaktionsbedingungen erfordern typischerweise eine inerte Atmosphäre und ein geeignetes Lösungsmittel, um den Veresterungsprozess zu erleichtern .

Analyse Chemischer Reaktionen

Tropanserin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden, obwohl spezifische Bedingungen und Reagenzien für diese Reaktion seltener berichtet werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Tropanserin ist unter den 5-Hydroxytryptamin-3-Rezeptor-Antagonisten einzigartig aufgrund seiner spezifischen chemischen Struktur und selektiven Aktivität. Ähnliche Verbindungen umfassen:

- Bemesetron

- Zatosetron

- Ricasetron

- Granisetron

- Tropisetron

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen pharmakologischen Profilen. Die einzigartige Struktur von this compound trägt zu seinen besonderen pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen bei.

Biologische Aktivität

Tropanserin, also known as MDL-72,422, is a potent and selective antagonist of the serotonin 5-HT3 receptor. Although it was investigated for clinical applications in the treatment of migraines during the 1980s, it was never marketed. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula :

- Molar Mass : 273.376 g/mol

- CAS Number : [Not specified in the sources]

- IUPAC Name : [Not specified in the sources]

This compound functions primarily as a 5-HT3 receptor antagonist , which inhibits the action of serotonin at this receptor site. This mechanism is particularly relevant in managing conditions associated with nausea and vomiting, although its specific application in migraine treatment remains largely theoretical due to its lack of market presence.

Pharmacological Profile

The pharmacokinetics and dynamics of this compound reveal several key characteristics:

| Property | Value |

|---|---|

| Bioavailability | Not explicitly stated |

| Protein Binding | Not explicitly stated |

| Metabolism | Hepatic |

| Elimination Half-life | Not explicitly stated |

| Excretion | Renal and fecal |

This compound has shown minimal side effects in clinical studies, with reports indicating that it is well tolerated. Commonly reported adverse effects include headache, dizziness, and constipation. Serious side effects are rare but may include hypotension and transient liver enzyme elevation .

Clinical Trials and Studies

- Migraine Treatment : this compound was evaluated in clinical trials for its efficacy in treating migraines. Although results were promising, it did not progress to market due to various factors including competition and market viability .

- 5-HT3 Receptor Antagonism : Studies have demonstrated that this compound effectively blocks 5-HT3 receptors, which plays a crucial role in its antiemetic properties. This action can be beneficial in reducing chemotherapy-induced nausea .

- Potential Analgesic Effects : Preliminary investigations suggest that this compound may have analgesic properties, particularly in conditions like fibromyalgia, though further research is necessary to confirm these effects .

Case Studies

A review of patents related to tropane derivatives indicates a growing interest in compounds similar to this compound for their potential therapeutic benefits across various medical conditions. These studies highlight the need for continued exploration into tropane-based drugs and their biological activities .

Eigenschaften

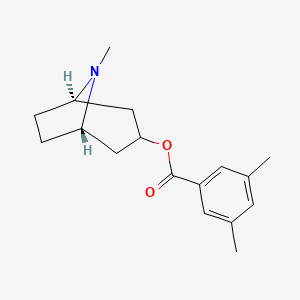

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDNYFLPWFSBLN-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042618 | |

| Record name | Tropanyl 3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85181-40-4 | |

| Record name | Tropanserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropanyl 3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.